4-Fluoro-2-methyl-3-nitrobenzoic acid
Overview
Description
4-Fluoro-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
Mechanism of Action
Target of Action
It has been reported that similar nitro compounds can interact with various biological targets, such as enzymes and receptors . For instance, some nitro compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in nerve signal transmission .
Mode of Action
Nitro compounds generally act by donating a nitro group (−no2) to their targets . This nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the interaction of 4-Fluoro-2-methyl-3-nitrobenzoic acid with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation . In the case of this compound, it may potentially affect pathways involving its target enzymes, such as the cholinergic pathway .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to similar compounds, which could influence its bioavailability .
Result of Action
It has been reported that similar nitro compounds can enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, it is recommended to avoid release of this compound to the environment due to potential ecological impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of 2-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step is fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .
Industrial Production Methods
For industrial-scale production, the process must be optimized for high yield and cost-effectiveness. The steps mentioned above can be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and automated systems can further improve efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using organometallic reagents.
Oxidation: The methyl group can be further oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Fluoro-3-nitrobenzoic acid: Similar structure but the positions of the fluorine and nitro groups are different.
4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPINGKKONVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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